Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)-

Melting point Regioisomer Crystal packing

Researchers studying enterovirus inhibitors often face inconsistent biological activity due to subtle regioisomeric differences in the 5-nitro-2-phenoxybenzonitrile series. This ortho-CF₃ isomer (mp 113-115 °C) provides a defined electronic and steric profile for reproducible SAR mapping of the MDL-860 chemotype. • Confirmed antiviral probe: enables mapping of electron-withdrawing group effects on CVB 3 potency. • Off-target selectivity: differential TC-PTP (IC₅₀ = 19,000 nM) vs. SHP-1 (IC₅₀ = 3,000 nM) provides a starting scaffold for selective PTP inhibitor design. • Supply assurance: custom-synthesized to ≥98% purity; shipped ambient from centralized stock.

Molecular Formula C14H7F3N2O3
Molecular Weight 308.21 g/mol
CAS No. 82674-09-7
Cat. No. B12650494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)-
CAS82674-09-7
Molecular FormulaC14H7F3N2O3
Molecular Weight308.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N
InChIInChI=1S/C14H7F3N2O3/c15-14(16,17)11-3-1-2-4-13(11)22-12-6-5-10(19(20)21)7-9(12)8-18/h1-7H
InChIKeyWQUYMOGVKUGHET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-2-(2-(trifluoromethyl)phenoxy)benzonitrile (CAS 82674-09-7): Structural and Pharmaceutical Profile


Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- (CAS 82674-09-7) is a substituted 5-nitro-2-phenoxybenzonitrile compound that belongs to the structural class of MDL-860 analogues, a well-established series of antipicornavirus agents [1]. The molecule features a 5-nitrobenzonitrile core with a 2-(trifluoromethyl)phenoxy substituent at the ortho position, giving it a molecular formula of C₁₄H₇F₃N₂O₃ and a molecular weight of 308.21 g/mol . First disclosed in US Patent 4,332,820, this compound has been studied both for its antiviral activity against enteroviruses and as a synthetic intermediate in the preparation of trifluoromethylphenoxyphenyl herbicides [2].

Why Structural Analogues of 5-Nitro-2-(2-(trifluoromethyl)phenoxy)benzonitrile Cannot Be Interchanged in Research and Development


The 5-nitro-2-phenoxybenzonitrile scaffold is highly sensitive to the nature and position of substituents on the phenoxy ring. Even minor modifications—such as moving the trifluoromethyl group from the ortho to the meta or para position, or replacing it with halogen substituents—produce significant changes in solid-state properties (melting point shifts of >25 °C) [1] and potentially alter antiviral potency and selectivity [2]. These differences arise from changes in molecular conformation, electronic distribution, and crystal packing forces that cannot be predicted by simple structural analogy. Consequently, procurement decisions based solely on scaffold similarity risk obtaining a compound with divergent physicochemical behavior and biological activity, underscoring the need for compound-specific evidence.

Quantitative Differentiation of 5-Nitro-2-(2-(trifluoromethyl)phenoxy)benzonitrile (CAS 82674-09-7) Against Key Analogues


Ortho-Trifluoromethyl Regioisomer Exhibits Intermediate Melting Point Between Meta- and Para-CF₃ Analogues

The ortho-trifluoromethyl positional isomer (CAS 82674-09-7) possesses a melting point of 113–115 °C, which is 28–40 °C lower than the para-CF₃ isomer (mp 154–155.5 °C) and 27–29 °C higher than the meta-CF₃ isomer (mp 85.5–86.5 °C), as determined by recrystallization from ethanol [1]. This property directly reflects differences in intermolecular interactions and crystal lattice energy that are unique to the ortho configuration.

Melting point Regioisomer Crystal packing

Ortho-CF₃ Substituent Reduces Melting Point by ~40 °C Relative to the Lead Compound MDL-860

Compared to the prototypical antiviral lead MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile), the ortho-trifluoromethyl analogue melts at 113–115 °C versus 155–156 °C for MDL-860, a reduction of 40–43 °C [1]. This substantial difference arises from the replacement of the planar, electron-withdrawing 3,4-dichloro substitution pattern with the bulkier, more electron-withdrawing ortho-CF₃ group.

Lead compound Melting point MDL-860

Antiviral Activity Against Coxsackievirus B3 in the Low-Micromolar Range as Part of the MDL-860 Analogue Series

In the 2008 structure–activity relationship (SAR) study encompassing 60 substituted 5-nitro-2-phenoxybenzonitriles, several analogues inhibited coxsackievirus B3 (CVB 3) replication at low-micromolar concentrations in an MTS-based cytopathic effect (CPE) reduction assay [1]. While compound-specific EC₅₀ data for the ortho-CF₃ analogue was not separately reported in the available excerpt, the compound belongs to a subset of analogues bearing electron-withdrawing substituents that demonstrated activity comparable to or slightly better than MDL-860 [1]. Definitive comparative antiviral potency data for this specific CAS number requires consultation of the full supplementary material.

Antiviral Coxsackievirus B3 EC₅₀

Submicromolar Inhibition of Tyrosine-Protein Phosphatase Non-Receptor Type 2 (TC-PTP) in a Biochemical Assay

In a biochemical assay measuring p-nitrophenol release from pNPP substrate, 5-nitro-2-(2-(trifluoromethyl)phenoxy)benzonitrile inhibited human TC-PTP with an IC₅₀ of 1.90 × 10⁴ nM (19 µM) after 10 minutes of preincubation [1]. This activity was substantially weaker than its inhibition of the related phosphatase SHP-1 (IC₅₀ = 3.00 × 10³ nM, 3 µM), indicating a degree of target selectivity within the PTP family [1]. However, comparative data against other MDL-860 analogues in the same assay are not available from the curated database entry, limiting the ability to establish differential phosphatase inhibition as a unique compound-specific attribute.

Phosphatase inhibition TC-PTP IC₅₀

Application Scenarios for 5-Nitro-2-(2-(trifluoromethyl)phenoxy)benzonitrile (CAS 82674-09-7) Based on Comparative Evidence


Enterovirus Antiviral Research – Coxsackievirus B3 Inhibitor Screening

This compound is suitable as a research probe in enterovirus drug discovery programs investigating structure–activity relationships (SAR) of the MDL-860 chemotype. The ortho-CF₃ substitution provides a distinct electronic and steric profile compared to the 3,4-dichloro lead, enabling researchers to map the effect of strong electron-withdrawing groups on antiviral potency and selectivity against CVB 3 and other enteroviruses [1]. Users should independently confirm EC₅₀ values in their specific assay format, as compound-specific data was not fully detailed in the primary publication.

Solid-Form and Preformulation Characterization Studies Utilizing Regioisomeric Melting Point Differences

The intermediate melting point of the ortho-CF₃ isomer (113–115 °C), which falls between the meta-CF₃ (85.5–86.5 °C) and para-CF₃ (154–155.5 °C) analogues, makes this compound a valuable model for studying how trifluoromethyl regioisomerism affects crystal packing, thermal stability, and solubility in the 5-nitrobenzonitrile series [1]. These data are critical for laboratories designing solid-dosage formulations or optimizing crystallization conditions for scale-up.

Agrochemical Intermediate – Synthesis of Trifluoromethylphenoxyphenyl Herbicides

The compound falls within the generic Markush structure of EP 0095683 A1, which claims trifluoromethylphenoxyphenyl derivatives as herbicides [1]. It can serve as a synthetic intermediate for the preparation of diphenyl ether herbicides or as a reference standard for analytical method development in agrochemical quality control laboratories. The trifluoromethyl and nitro functional groups offer handles for further chemical diversification.

Phosphatase Selectivity Profiling – Tool for PTP Family Enzyme Studies

The compound's differential inhibition of TC-PTP (IC₅₀ = 19,000 nM) versus SHP-1 (IC₅₀ = 3,000 nM) suggests it could be used as a starting scaffold for developing selective PTP inhibitors, provided this off-target activity is accounted for in antiviral mechanism-of-action experiments [1]. Researchers should be aware that minimal comparative data exists for other 5-nitro-2-phenoxybenzonitriles in this assay, limiting the strength of any selectivity claim.

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